Dual CDK9/HDAC1 Inhibition Profile Versus Single-Target Zabadinostat (CXD101)
CDK/HDAC-IN-4 (compound 8e) demonstrates dual inhibitory activity against both CDK9 (IC50 = 88.4 nM) and HDAC1 (IC50 = 168.9 nM), whereas Zabadinostat (CXD101), which shares CAS 934828-12-3, inhibits HDAC1/2/3 with IC50s of 63 nM, 570 nM, and 550 nM respectively but exhibits no measurable activity against any CDK isoform [1]. The dual-target mechanism enables simultaneous disruption of transcriptional regulation via CDK9 inhibition and epigenetic modulation via HDAC1 inhibition, a synergistic approach not achievable with Zabadinostat alone.
| Evidence Dimension | Enzymatic inhibitory activity (IC50) |
|---|---|
| Target Compound Data | CDK9 IC50 = 88.4 nM; HDAC1 IC50 = 168.9 nM |
| Comparator Or Baseline | Zabadinostat (CXD101): HDAC1 IC50 = 63 nM, HDAC2 IC50 = 570 nM, HDAC3 IC50 = 550 nM; CDK activity = none detected |
| Quantified Difference | CDK9 inhibition: 88.4 nM vs. no activity; HDAC1 inhibition: 168.9 nM vs. 63 nM (2.7-fold lower HDAC1 potency offset by CDK9 co-targeting) |
| Conditions | In vitro enzymatic assays |
Why This Matters
Researchers requiring dual CDK/HDAC modulation must select CDK/HDAC-IN-4; Zabadinostat provides only class I HDAC inhibition.
- [1] Saidahmatov A, Liang X, Li J, et al. Journal of Medicinal Chemistry. 2024;67(17):15220-15245. View Source
